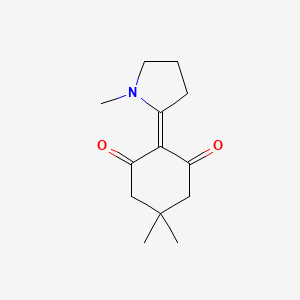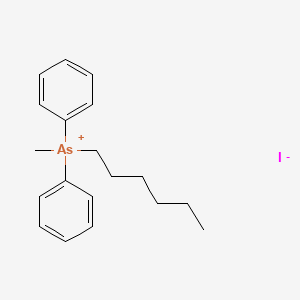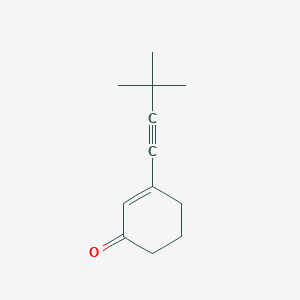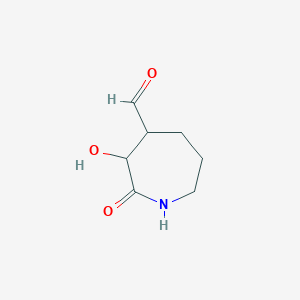![molecular formula C15H15N3O2 B14510510 1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene CAS No. 62846-07-5](/img/structure/B14510510.png)
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene is a complex organic compound characterized by the presence of both cyanocarbonyl and isocyanate functional groups
Vorbereitungsmethoden
The synthesis of 1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(4-isocyanatocyclohexyl)aniline with cyanocarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity.
Analyse Chemischer Reaktionen
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, forming urea derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and advanced materials due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, which is the basis for its potential biological activities. The cyanocarbonyl group can also participate in various biochemical pathways, further contributing to its effects.
Vergleich Mit ähnlichen Verbindungen
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene can be compared with other similar compounds such as:
4-(4-Isocyanatocyclohexyl)aniline: Lacks the cyanocarbonyl group, making it less reactive in certain chemical reactions.
1-(Cyanocarbonyl)amino-benzene: Does not have the cyclohexyl group, which affects its steric and electronic properties.
4-Isocyanatobenzene: Simpler structure with only the isocyanate group, limiting its range of applications. The presence of both cyanocarbonyl and isocyanate groups in this compound makes it unique and versatile for various applications.
Eigenschaften
CAS-Nummer |
62846-07-5 |
|---|---|
Molekularformel |
C15H15N3O2 |
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
1-cyano-N-[4-(4-isocyanatocyclohexyl)phenyl]formamide |
InChI |
InChI=1S/C15H15N3O2/c16-9-15(20)18-14-7-3-12(4-8-14)11-1-5-13(6-2-11)17-10-19/h3-4,7-8,11,13H,1-2,5-6H2,(H,18,20) |
InChI-Schlüssel |
HBSGMEYWISKGIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=CC=C(C=C2)NC(=O)C#N)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)


![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)
![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)


![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)


